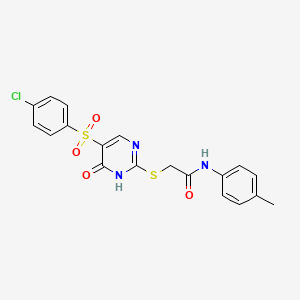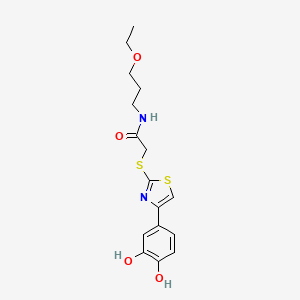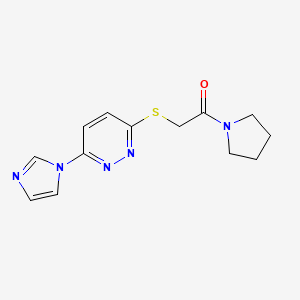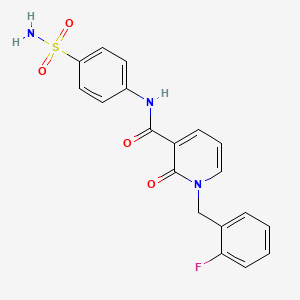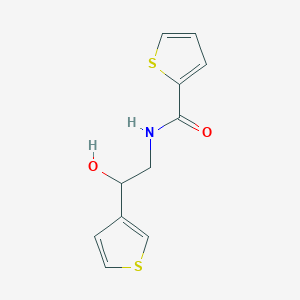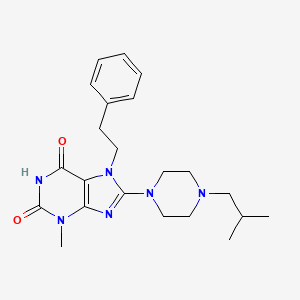
8-(4-isobutylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(4-isobutylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione, commonly known as IBUPD, is a novel compound that has garnered significant interest in the scientific community due to its potential applications in various fields such as medicinal chemistry and drug development. IBUPD is a derivative of the well-known drug sildenafil, which is commonly used to treat erectile dysfunction. However, IBUPD has a different chemical structure and exhibits unique properties that make it a promising candidate for further research.
作用機序
The mechanism of action of IBUPD is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. IBUPD has been shown to inhibit the activity of the enzyme phosphodiesterase type 5 (PDE5), which is involved in the regulation of blood flow. This inhibition leads to an increase in blood flow to certain parts of the body, including the penis, which is the basis for the use of sildenafil in the treatment of erectile dysfunction.
Biochemical and Physiological Effects:
IBUPD has been shown to have several biochemical and physiological effects on the body. It has been shown to increase the levels of cyclic guanosine monophosphate (cGMP) in the body, which is a signaling molecule that plays a role in the regulation of blood flow. IBUPD has also been shown to have anti-inflammatory and anti-oxidant effects, which may be beneficial in the treatment of inflammatory diseases.
実験室実験の利点と制限
IBUPD has several advantages for use in lab experiments. It is a well-characterized compound that can be synthesized in high yields and purity. It also exhibits potent biological activity, making it a useful tool for studying various biological processes. However, IBUPD also has some limitations, including its relatively high cost and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for research involving IBUPD. One area of interest is the development of IBUPD-based drugs for the treatment of cancer and other diseases. Another area of interest is the study of the mechanism of action of IBUPD, which may provide insight into the development of new drugs with similar properties. Additionally, further research is needed to fully understand the biochemical and physiological effects of IBUPD on the body.
合成法
The synthesis of IBUPD involves several steps, including the reaction of 4-isobutylpiperazine with 3-methyl-7-phenethylxanthine, followed by the addition of dimethylformamide and triethylamine. The resulting mixture is then heated and stirred to produce IBUPD. The synthesis method has been optimized to produce high yields of pure IBUPD, which is essential for its use in scientific research.
科学的研究の応用
IBUPD has been the subject of several scientific studies due to its potential applications in various fields. One of the most promising applications of IBUPD is in the field of medicinal chemistry, where it has been shown to exhibit potent anti-cancer activity against several types of cancer cells. IBUPD has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
3-methyl-8-[4-(2-methylpropyl)piperazin-1-yl]-7-(2-phenylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O2/c1-16(2)15-26-11-13-27(14-12-26)21-23-19-18(20(29)24-22(30)25(19)3)28(21)10-9-17-7-5-4-6-8-17/h4-8,16H,9-15H2,1-3H3,(H,24,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFAOQSHVPARNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1)C2=NC3=C(N2CCC4=CC=CC=C4)C(=O)NC(=O)N3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(4-isobutylpiperazin-1-yl)-3-methyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

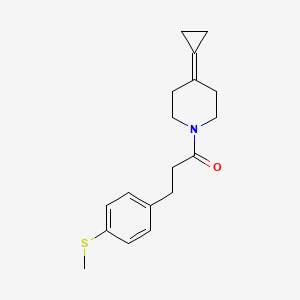
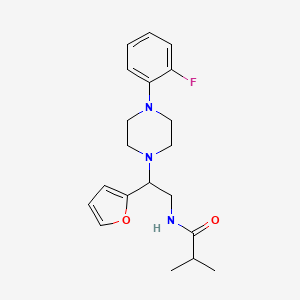
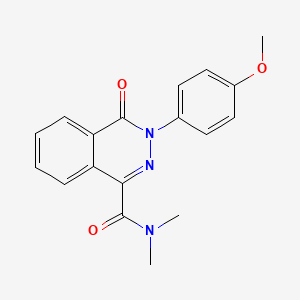
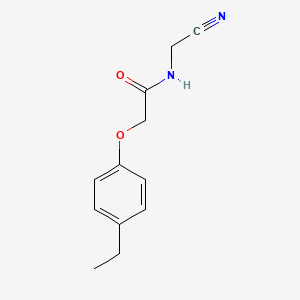
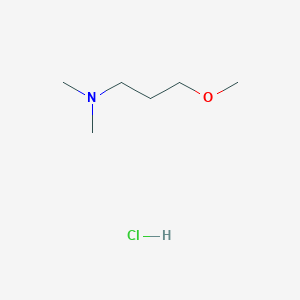
![4-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3019426.png)

![2-(tert-Butoxycarbonyl)hexahydro-2H-cyclopenta[d]isoxazole-3-carboxylic acid](/img/structure/B3019430.png)
